

An In-Depth Technical Guide to Fanetizole: Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Fanetizole	
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Introduction

Fanetizole, also known as 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine, is a synthetic compound recognized for its immunoregulatory and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of **Fanetizole**'s chemical structure, physicochemical properties, and its known mechanism of action, with a focus on its inhibitory effects on neutrophil activity. Detailed experimental protocols for its synthesis and a key biological assay are also presented, along with a visualization of its putative signaling pathway.

Chemical Structure and Properties

Fanetizole is a 2-aminothiazole derivative characterized by a central thiazole ring substituted with a phenyl group at the 4-position and a phenethylamino group at the 2-position.[1]

IUPAC Name: 4-Phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine[1][3]

Chemical Formula: C17H16N2S

Molecular Weight: 280.39 g/mol

CAS Number: 79069-94-6[1]



Physicochemical Properties

A summary of the known and predicted physicochemical properties of **Fanetizole** is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions. Quantitative solubility data in common solvents are not readily available in the public domain.

Property	Value
Physical State	Solid powder
Melting Point	116-117 °C
Boiling Point (Predicted)	459.6 ± 48.0 °C
pKa (Predicted)	3.87 ± 0.10
XlogP3-AA (Predicted)	4.9
Solubility	Soluble in DMSO. The mesylate salt is also soluble in DMSO.
Appearance	Powder

Mechanism of Action: Inhibition of Neutrophil Superoxide Production

Fanetizole's anti-inflammatory effects are, at least in part, attributable to its ability to modulate neutrophil function. Specifically, **Fanetizole** has been shown to inhibit the production of superoxide by neutrophils in response to the chemotactic factor N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe). This inhibition is dose-dependent and stimulus-specific, as **Fanetizole** does not impair superoxide production in response to phorbol myristate acetate (PMA). This suggests that **Fanetizole**'s mechanism of action is not a direct scavenging of superoxide radicals but rather an interference with the signaling pathway upstream of NADPH oxidase activation.

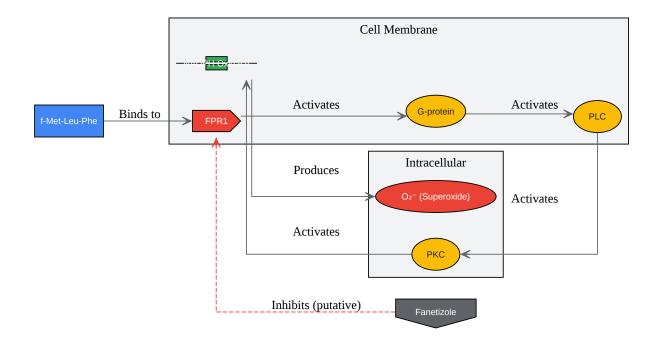
The f-Met-Leu-Phe receptor (FPR1), a G protein-coupled receptor, is activated by f-Met-Leu-Phe, leading to a signaling cascade that involves the activation of phospholipase C (PLC) and



protein kinase C (PKC), ultimately resulting in the assembly and activation of the NADPH oxidase complex and the production of superoxide. It is hypothesized that **Fanetizole** interferes with this signaling pathway, potentially at the level of the FPR1 receptor or downstream signaling components.

Putative Signaling Pathway of Fanetizole's Action

The following diagram illustrates the proposed signaling pathway for f-Met-Leu-Phe-induced superoxide production in neutrophils and the putative point of inhibition by **Fanetizole**.



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Caption: Putative signaling pathway of **Fanetizole**'s inhibitory action.

Experimental Protocols



Synthesis of Fanetizole (Hantzsch Thiazole Synthesis)

This protocol describes a general method for the synthesis of **Fanetizole** based on the Hantzsch thiazole synthesis.

Materials:

- β-Phenethylamine
- Ammonium thiocyanate
- Phenacyl bromide
- Ethanol (or other suitable solvent)
- Sodium bicarbonate solution (saturated)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- · Synthesis of N-phenethylthiourea:
 - \circ In a round-bottom flask, dissolve β -phenethylamine (1 equivalent) in a suitable solvent such as ethanol.
 - Add ammonium thiocyanate (1.2 equivalents) to the solution.
 - Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture and remove the solvent under reduced pressure.



- The resulting crude N-phenethylthiourea can be purified by recrystallization or used directly in the next step.
- Synthesis of Fanetizole:
 - o Dissolve the crude N-phenethylthiourea (1 equivalent) in ethanol in a round-bottom flask.
 - Add phenacyl bromide (1 equivalent) to the solution.
 - Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
 - Upon completion, cool the reaction to room temperature.
 - Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude Fanetizole by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
 - Characterize the final product by NMR, IR, and mass spectrometry.

In Vitro Assay: Inhibition of Neutrophil Superoxide Production

This protocol is adapted from the study by Styrt et al. (1985) to assess the inhibitory effect of **Fanetizole** on neutrophil superoxide production.

Materials:

- Freshly isolated human neutrophils
- Hanks' balanced salt solution (HBSS) with and without Ca²⁺ and Mg²⁺
- Cytochrome c (from horse heart)



- N-formyl-methionyl-leucyl-phenylalanine (f-Met-Leu-Phe)
- Fanetizole
- Phorbol 12-myristate 13-acetate (PMA) for stimulus specificity control
- Superoxide dismutase (SOD) for control
- Spectrophotometer

Procedure:

- Neutrophil Isolation:
 - Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of red blood cells.
 - Resuspend the purified neutrophils in HBSS without Ca^{2+} and Mg^{2+} at a concentration of 2 x 10^7 cells/mL.
- Superoxide Production Assay:
 - In a 96-well plate, add 50 μL of the neutrophil suspension to each well.
 - Add 50 μL of Fanetizole at various concentrations (e.g., 1, 10, 100, 250 μM) or vehicle control (DMSO) to the wells and incubate for 10 minutes at 37°C.
 - Add 50 μL of cytochrome c (1 mg/mL in HBSS with Ca²⁺ and Mg²⁺) to each well.
 - To initiate the reaction, add 50 μL of f-Met-Leu-Phe (final concentration 1 μM) or PMA (final concentration 100 ng/mL) to the wells. For a negative control, add buffer instead of the stimulus. For a specificity control, add SOD (final concentration 50 μg/mL) to some wells before adding the stimulus.
 - Immediately begin monitoring the change in absorbance at 550 nm over time using a spectrophotometer with temperature control at 37°C.



• Data Analysis:

- Calculate the rate of superoxide production by determining the change in absorbance over time, using the extinction coefficient for the reduction of cytochrome c.
- Compare the rate of superoxide production in the presence of different concentrations of
 Fanetizole to the vehicle control to determine the inhibitory effect.
- Confirm that the reduction of cytochrome c is due to superoxide by observing the inhibition in the presence of SOD.

Conclusion

Fanetizole is a compound with significant anti-inflammatory and immunomodulatory potential, primarily through its targeted inhibition of neutrophil superoxide production. This technical guide provides a foundational understanding of its chemical nature, biological activity, and methods for its synthesis and evaluation. Further research into its specific molecular interactions within the f-Met-Leu-Phe signaling pathway could lead to the development of more targeted anti-inflammatory therapies.

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